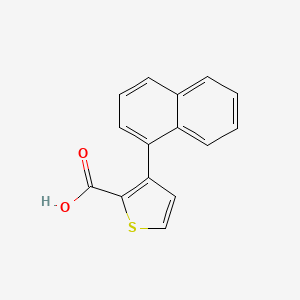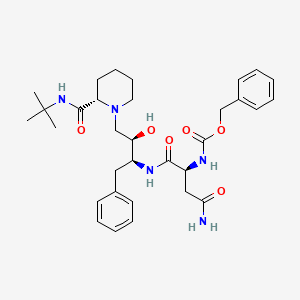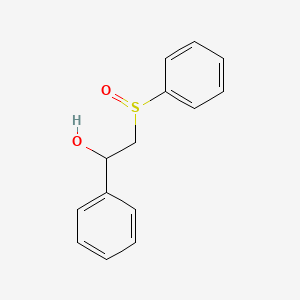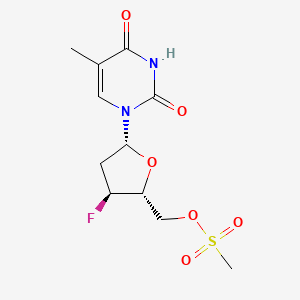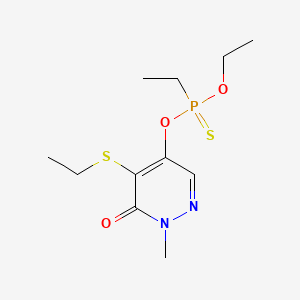![molecular formula C15H11BrN2S B12794014 1-(2-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole CAS No. 136994-82-6](/img/structure/B12794014.png)
1-(2-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure
準備方法
The synthesis of 1-(2-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole typically involves the cyclization of 2-mercaptobenzimidazole with 2-bromobenzaldehyde under acidic conditions. The reaction is usually carried out in the presence of a strong acid such as sulfuric acid or polyphosphoric acid, which facilitates the formation of the thiazole ring. The reaction conditions often include heating the mixture to reflux temperatures to ensure complete cyclization .
化学反応の分析
1-(2-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce the bromine atom to a hydrogen atom.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields sulfoxides or sulfones, while substitution reactions yield various substituted derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological studies due to its potential antimicrobial and anticancer activities.
Medicine: In medicinal chemistry, the compound is being explored for its potential as a therapeutic agent.
作用機序
The mechanism of action of 1-(2-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, its interaction with cancer cell receptors can induce apoptosis, contributing to its anticancer activity .
類似化合物との比較
1-(2-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole can be compared with other similar compounds such as:
Thiazolo[3,2-a]benzimidazoles: These compounds have a similar core structure but differ in the position of the thiazole ring fusion.
Imidazo[2,1-b][1,3]thiazines: These compounds contain an imidazo-thiazine core and are known for their bioactive properties, including antimicrobial and anticancer activities.
Benzothiazoles: These compounds have a simpler structure with a benzene ring fused to a thiazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which can be further functionalized to create a wide range of derivatives with tailored properties.
特性
CAS番号 |
136994-82-6 |
|---|---|
分子式 |
C15H11BrN2S |
分子量 |
331.2 g/mol |
IUPAC名 |
1-(2-bromophenyl)-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole |
InChI |
InChI=1S/C15H11BrN2S/c16-11-6-2-1-5-10(11)15-18-13-8-4-3-7-12(13)17-14(18)9-19-15/h1-8,15H,9H2 |
InChIキー |
CTFKPXQJNIZGEL-UHFFFAOYSA-N |
正規SMILES |
C1C2=NC3=CC=CC=C3N2C(S1)C4=CC=CC=C4Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


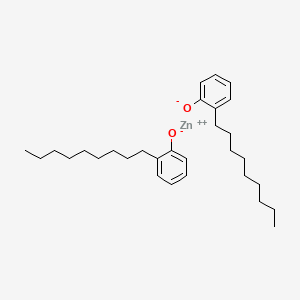
![7-(2-Hydroxyethyl)-8-[1-(hydroxymethyl)propylamino]-1,3-dimethyl-purine-2,6-dione](/img/structure/B12793934.png)
